(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid
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Description
(S)-3-Amino-3-(2-methyl-phenyl)-propionic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
The compound may be involved in various biochemical pathways, depending on its specific targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could affect the synthesis or breakdown of certain metabolites. Similarly, if the compound targets receptors, it could influence signal transduction pathways .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The molecular and cellular effects of (S)-3-Amino-3-(2-methyl-phenyl)-propionic acid depend on its specific targets and the pathways they are involved in. The compound could potentially influence a wide range of biological processes, from metabolism to cell signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with target molecules. Additionally, the presence of other compounds in the body can influence the compound’s absorption and distribution .
Properties
IUPAC Name |
(3S)-3-amino-3-(2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGZFRGYDIRJA-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426157 |
Source
|
Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736131-48-9 |
Source
|
Record name | (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of (S)-3-amino-3-(o-tolyl)propanoic acid in pharmaceutical research?
A1: (S)-3-amino-3-(o-tolyl)propanoic acid is a key intermediate in the synthesis of Cathepsin inhibitors []. Cathepsins are a family of proteases involved in various physiological and pathological processes, making them attractive targets for drug development.
Q2: How is (S)-3-amino-3-(o-tolyl)propanoic acid typically prepared?
A2: The research paper focuses on the enzymatic preparation of (S)-3-amino-3-(o-tolyl)propanoic acid []. This suggests that researchers are exploring environmentally friendly and potentially more efficient methods for synthesizing this important building block for Cathepsin inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.